Grgdtp

Übersicht

Beschreibung

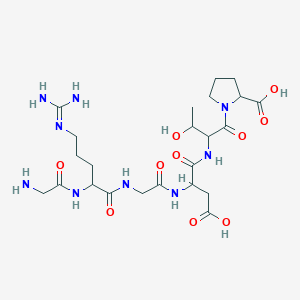

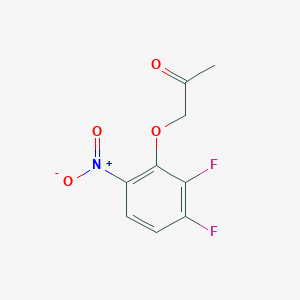

GRGDTP is an integrin-binding peptide . Its sequence in one-letter code is GRGDTP and in three-letter code is H-Gly-Arg-Gly-Asp-Thr-Pro-OH . Its molecular formula is C23H39N9O10 and it has a molecular weight of 601.7 .

Synthesis Analysis

While specific synthesis methods for GRGDTP were not found, retrosynthetic planning tools like AiZynthFinder can be used for the synthesis of complex molecules . These tools use a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis

Struct2Graph is a tool that can be used for molecular structure analysis . It uses a graph attention network for identifying protein-protein interactions directly from the structural data of folded protein globules .Chemical Reactions Analysis

Graph theory has been applied to plasma chemical reaction engineering . It involves the assembly of a weighted directional graph with the key addition of reaction nodes, from a published set of reaction data .Physical And Chemical Properties Analysis

GRGDTP is a lyophilized product and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Role in Mammalian Fertilization

GRGDTP, a sequence related to cell adhesion, plays a significant role in mammalian fertilization. Bronson and Fusi (1990) demonstrated that GRGDTP is involved in sperm-oolemmal adhesion and egg penetration, indicating its crucial function in the fertilization process. This research found that the presence of GRGDTP inhibited fertilization in both heterologous and homologous systems, highlighting its potential as a target for fertility-related studies (Bronson & Fusi, 1990).

Impact on Fibroblast Migration

In cell migration, GRGDTP disrupts cell-substrate adhesions, affecting the mechanical interactions in migrating fibroblasts. Munevar, Wang, and Dembo (2001) showed that GRGDTP-induced detachment of trailing edge adhesions in fibroblasts led to significant cell shortening without affecting the overall traction forces or migration direction. This research indicates GRGDTP’s role in understanding cell adhesion and migration mechanisms (Munevar et al., 2001).

Conformational Properties and Flexibility

Kulkarni and Ojha (2013) explored the conformational flexibility of GRGDTP using NMR and molecular dynamics. Their research revealed that GRGDTP exhibits internal hydrogen bonding and a tendency to inter-convert between various conformations, suggesting its flexible nature. This finding is essential for understanding how GRGDTP interacts in various cell-adhesion based cellular behaviors, such as cell differentiation and gene expression (Kulkarni & Ojha, 2013).

Role in Integrin-Cytoskeleton Interaction

Low, Rennie, and Taylor (1997) investigated the role of integrins and the cytoskeleton in modulating skeletal muscle glycogen synthesis and found that GRGDTP influences this process. They used GRGDTP to disrupt integrin actions in muscle cells, observing that it prevented osmotically induced changes in glycogen synthesis. This research underscores GRGDTP’s importance in understanding the molecular mechanisms of muscle cell volume regulation and glycogen synthesis (Low et al., 1997).

Applications of GRGDTP in Cancer Research

Tumor Cell Invasion Inhibition

- GRGDTP has been shown to inhibit tumor cell invasion by disrupting cell adhesion. Gehlsen et al. (1988) found that GRGDTP inhibited attachment to type I collagen in addition to inhibiting attachment to fibronectin and vitronectin. This inhibition was more effective than RGD peptides that only inhibited fibronectin and vitronectin attachment, suggesting the importance of RGD-containing extracellular matrix adhesion proteins in cell invasion processes in cancer (Gehlsen et al., 1988).

Cancer Cell Adhesion

- Kemmner et al. (1992) investigated how GRGDTP affects cell surface carbohydrate composition in a human colon carcinoma cell line and its adhesion to extracellular matrix components. They found that GRGDTP strongly inhibited adhesion to collagen IV, highlighting its potential role in cancer cell adhesion and metastasis (Kemmner et al., 1992).

In Vivo Imaging and Therapy

- The use of radiolabeled GRP receptor ligands, which target the gastrin-releasing peptide receptor (GRP-R) overexpressed in various cancers including breast cancer, represents a potential method for imaging and therapy. Dalm et al. (2015) explored the application of GRP-R radioligands for imaging and therapy of breast cancer, indicating the potential of targeting GRP-R with GRGDTP or similar compounds (Dalm et al., 2015).

Breast Cancer Monitoring

- Schelling et al. (2000) discussed using positron emission tomography (PET) with fluorodeoxyglucose for monitoring primary chemotherapy in breast cancer. They observed significant differences in tracer uptake between nonresponding tumors (gross residual disease, GRD) and responding lesions (minimal residual disease, MRD). This research demonstrates the potential for using imaging technologies that could be augmented by GRGDTP-based compounds for more precise cancer treatment monitoring (Schelling et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZVBZDHGKJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405178 | |

| Record name | GRGDTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grgdtp | |

CAS RN |

108682-58-2 | |

| Record name | GRGDTP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)